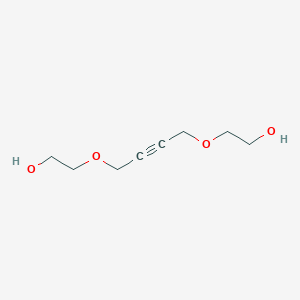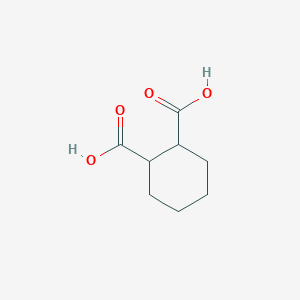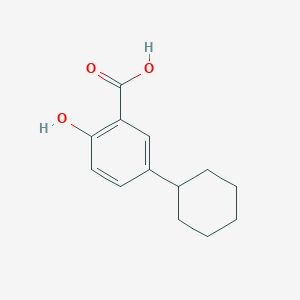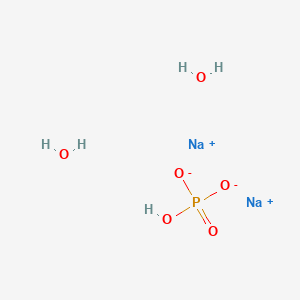
磷酸二氢钠二水合物
描述
Disodium phosphate dihydrate, also known as disodium hydrogen phosphate dihydrate, is an inorganic compound with the chemical formula Na₂HPO₄·2H₂O. It is one of several sodium phosphates and is commonly used in various industrial and scientific applications. This compound appears as a white crystalline solid and is highly soluble in water, making it useful in a variety of aqueous solutions .
科学研究应用
Disodium phosphate dihydrate is widely used in scientific research due to its buffering capacity and solubility:
Chemistry: Used as a buffering agent in various chemical reactions and solutions.
Biology: Employed in the preparation of biological buffers and in DNA isolation and purification procedures.
Medicine: Utilized as a laxative and in the preparation of certain pharmaceutical formulations.
Industry: Applied in water treatment processes, food industry as an emulsifier, and in detergents .
作用机制
Target of Action
Disodium phosphate dihydrate, also known as Sodium phosphate dibasic dihydrate, primarily targets the intestinal lumen . It plays a fundamental role in phosphate transport by absorbing phosphate from interstitial fluid for normal cellular functions .
Mode of Action
Disodium phosphate dihydrate is thought to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content enhances mobility through the large intestine .
Biochemical Pathways
The compound is involved in the regulation of phosphate balance in cells, which is integral to metabolic information flow . By defining and distinguishing the roles of phosphates in central metabolism into cycles, sources, and sinks, it becomes possible to systematically contextualize how phosphates control biochemical information flow in cells .
Pharmacokinetics
It is known that the tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3 hours .
Result of Action
The primary result of the action of Disodium phosphate dihydrate is an increase in fecal water content, which enhances mobility through the large intestine . This makes it an effective osmotic laxative, often used to cleanse the colon before a colonoscopy .
Action Environment
The action of Disodium phosphate dihydrate can be influenced by environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs water from the environment . This property can affect its stability and efficacy. Furthermore, its solubility in water and insolubility in ethanol can also influence its action in different environments.
准备方法
Synthetic Routes and Reaction Conditions: Disodium phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ]
Industrial Production Methods: Industrially, disodium phosphate dihydrate is prepared in a two-step process:
Treatment of Dicalcium Phosphate with Sodium Bisulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ]
Partial Neutralization of Monosodium Phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] This method ensures the efficient production of disodium phosphate dihydrate with high purity.
Types of Reactions:
Neutralization: Disodium phosphate dihydrate can neutralize acids, forming sodium salts and water.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form monosodium phosphate and sodium hydroxide. [ \text{Na₂HPO₄ + H₂O ⇌ NaH₂PO₄ + NaOH} ]
Common Reagents and Conditions:
Acids: Reacts with acids to form monosodium phosphate.
Bases: Reacts with strong bases to form trisodium phosphate.
Major Products:
Monosodium Phosphate: Formed through partial neutralization.
Trisodium Phosphate: Formed through complete neutralization with strong bases.
相似化合物的比较
Monosodium Phosphate (NaH₂PO₄): Used similarly as a buffering agent but has a different pH range.
Trisodium Phosphate (Na₃PO₄): Stronger base compared to disodium phosphate dihydrate, used in heavy-duty cleaning agents.
Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but with potassium ions instead of sodium.
Uniqueness: Disodium phosphate dihydrate is unique due to its moderate pH range and high solubility in water, making it versatile for various applications where precise pH control is required .
属性
CAS 编号 |
10028-24-7 |
|---|---|
分子式 |
H5NaO5P |
分子量 |
139.00 g/mol |
IUPAC 名称 |
disodium;hydrogen phosphate;dihydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI 键 |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
O.OP(=O)(O)O.[Na] |
Key on ui other cas no. |
10028-24-7 |
Pictograms |
Irritant |
相关CAS编号 |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?
A1: Research suggests that disodium phosphate dihydrate, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].
- pH: Disodium phosphate dihydrate generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].
- Melting Properties: Processed cheese formulated with disodium phosphate dihydrate tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].
Q2: Can disodium phosphate dihydrate be used in pharmaceutical formulations, and if so, what is its role?
A2: Yes, disodium phosphate dihydrate is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].
- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of disodium phosphate dihydrate in this context is not explicitly detailed in the provided abstracts, warranting further investigation.
Q3: Are there any known safety concerns associated with the use of disodium phosphate dihydrate in pharmaceutical settings?
A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].
- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to disodium phosphate dihydrate itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].
Q4: Beyond its use in food and pharmaceuticals, are there other applications for disodium phosphate dihydrate?
A4: Research demonstrates its potential in biomaterial development for bone regeneration [].
- Mineralized Hydrogels: Disodium phosphate dihydrate plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and disodium phosphate dihydrate, show promise in promoting bone regeneration in preclinical models [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
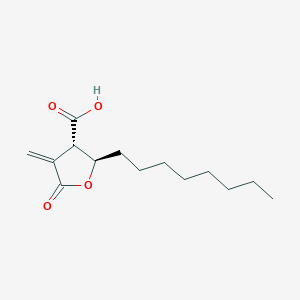
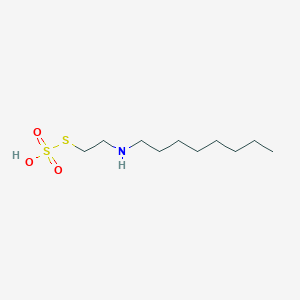
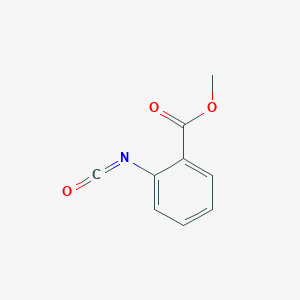
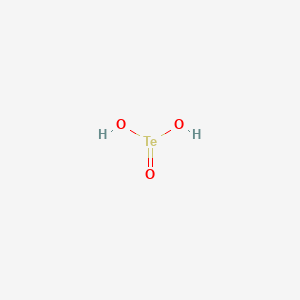

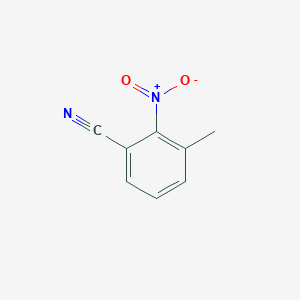
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)


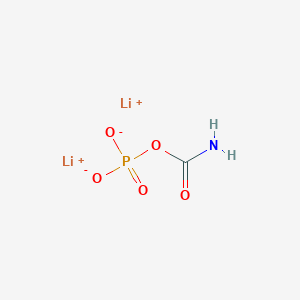
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
